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molecular formula C12H11NO2 B8577126 N-(6-Hydroxy-2-naphthyl)acetamide CAS No. 6610-10-2

N-(6-Hydroxy-2-naphthyl)acetamide

Cat. No. B8577126
M. Wt: 201.22 g/mol
InChI Key: FCQGSMZDIIILCP-UHFFFAOYSA-N
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Patent
US05372931

Procedure details

Into a high pressure reaction vessel (fitted for shaking), tetrahydrofuran (200 ml) was combined with 6-bromo-2-naphthol. The reaction vessel was then charged with gaseous ammonia (800 psi, 56.2 kg/cm2) and warmed to 80° C. for 3 days. The resulting solution was removed by reduced pressure and some of the solid precipitate 6-amino-2-napthol (10 g) was placed (without further purification) into a 500 ml round bottom flask). The solid was completely dissolved into a 50:50 mixture of water:ethanol. The resulting solution was warmed to boiling and acetic anhydride (7 g) was added. After 1 hour of continuous stirring, the solution was cooled and crystals of N-(6-hydroxy-2-naphthyl)acetamide formed (8 g, 63% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([OH:12])[CH:6]=[CH:5]2.[NH3:13].[O:14]1CC[CH2:16][CH2:15]1>>[OH:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([NH:13][C:15](=[O:14])[CH3:16])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was removed by reduced pressure
CUSTOM
Type
CUSTOM
Details
(without further purification) into a 500 ml round bottom flask)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was completely dissolved into a 50:50 mixture of water
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed
ADDITION
Type
ADDITION
Details
acetic anhydride (7 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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